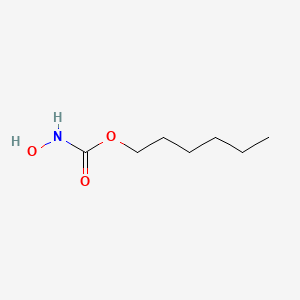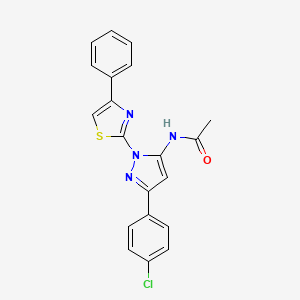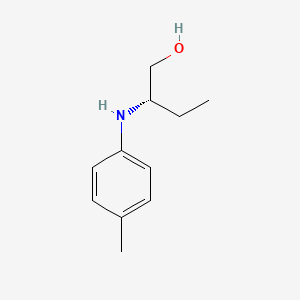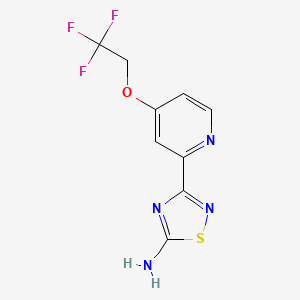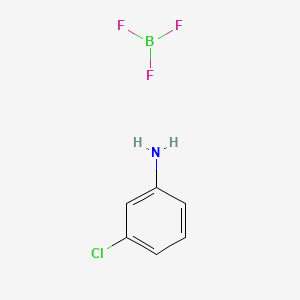
Boron, (3-chlorobenzenamine-kappaN)trifluoro-, (T-4)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-chloroaniline; trifluoroborane: is a compound that combines the properties of 3-chloroaniline and trifluoroborane 3-chloroaniline is an aromatic amine with a chlorine atom attached to the benzene ring, while trifluoroborane is a boron compound with three fluorine atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
3-chloroaniline: can be synthesized through the reduction of 3-chloronitrobenzene using hydrogenation processes.
Trifluoroborane: can be prepared by reacting boron trifluoride with a suitable reducing agent, such as lithium aluminum hydride, under controlled conditions.
Industrial Production Methods:
3-chloroaniline: is industrially produced by the catalytic hydrogenation of 3-chloronitrobenzene.
Trifluoroborane: is produced by the reaction of boron trifluoride with reducing agents in large-scale chemical reactors.
Analyse Chemischer Reaktionen
Types of Reactions:
Reduction: Reduction of 3-chloroaniline can lead to the formation of 3-chlorocyclohexylamine.
Substitution: 3-chloroaniline can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.
Major Products:
Oxidation: Quinones and nitroso compounds.
Reduction: 3-chlorocyclohexylamine.
Substitution: Various substituted anilines depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Synthesis: It is used as an intermediate in the synthesis of pharmaceuticals, dyes, and agrochemicals.
Biology:
Bioremediation: 3-chloroaniline is used in bioremediation processes to degrade environmental pollutants.
Medicine:
Industry:
Dyes and Pigments: 3-chloroaniline is used in the production of azo dyes and pigments.
Agrochemicals: It is used in the synthesis of herbicides and insecticides.
Wirkmechanismus
Molecular Targets and Pathways:
Vergleich Mit ähnlichen Verbindungen
Dichloroaniline: Similar to 3-chloroaniline but with two chlorine atoms on the benzene ring.
Fluoroaniline: Aniline with fluorine substituents instead of chlorine.
Uniqueness:
Eigenschaften
CAS-Nummer |
23453-39-6 |
|---|---|
Molekularformel |
C6H6BClF3N |
Molekulargewicht |
195.38 g/mol |
IUPAC-Name |
3-chloroaniline;trifluoroborane |
InChI |
InChI=1S/C6H6ClN.BF3/c7-5-2-1-3-6(8)4-5;2-1(3)4/h1-4H,8H2; |
InChI-Schlüssel |
CNIMITAIGXQQGX-UHFFFAOYSA-N |
Kanonische SMILES |
B(F)(F)F.C1=CC(=CC(=C1)Cl)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,8,10-Trioxa-5-azadodecanoic acid, 5-[3-(acetylamino)-4-[(5-nitro-2-thiazolyl)azo]phenyl]-9-oxo-, ethyl ester](/img/structure/B13753557.png)
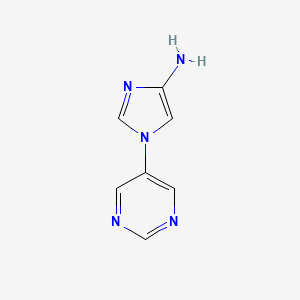

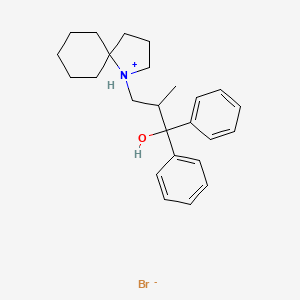
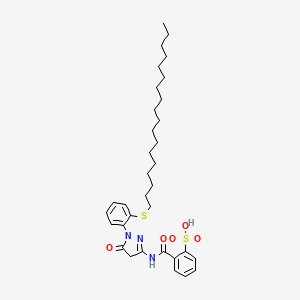
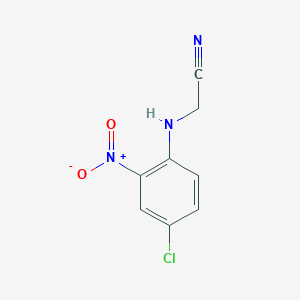
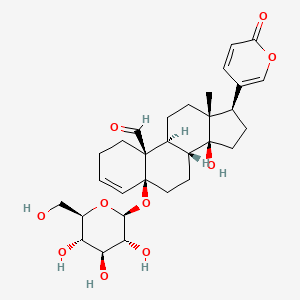
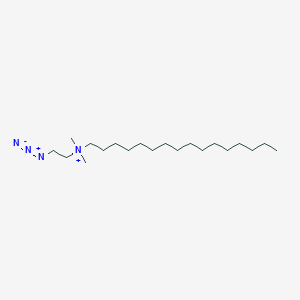

![8-Hydroxy-6-oxaspiro[3.4]octan-7-one](/img/structure/B13753619.png)
